Methanol-14C

Description

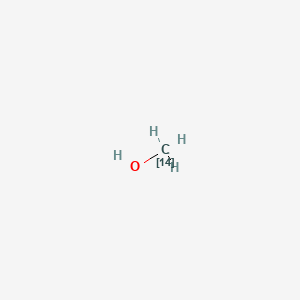

Structure

3D Structure

Properties

CAS No. |

3046-50-2 |

|---|---|

Molecular Formula |

CH4O |

Molecular Weight |

34.035 g/mol |

IUPAC Name |

(114C)methanol |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1+2 |

InChI Key |

OKKJLVBELUTLKV-NJFSPNSNSA-N |

SMILES |

CO |

Isomeric SMILES |

[14CH3]O |

Canonical SMILES |

CO |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Methanol-14C ([¹⁴C]H₃OH) is the simplest alcohol, methanol, in which the carbon atom has been replaced with the radioactive isotope carbon-14 (¹⁴C). This radiolabeling process creates a powerful tool for researchers, as the ¹⁴C atom acts as a tracer, allowing for the precise tracking and quantification of methanol and its metabolic byproducts within complex biological and environmental systems.[1][2] The emission of beta particles during the decay of ¹⁴C enables its detection through techniques like liquid scintillation counting (LSC) and the highly sensitive accelerator mass spectrometry (AMS).[3][4] This guide provides an in-depth overview of the core research applications of this compound, focusing on its use in drug development, environmental science, and biochemical pathway elucidation, complete with quantitative data, experimental protocols, and process visualizations.

Core Application 1: Drug Metabolism and Pharmacokinetics (DMPK)

One of the most critical applications of ¹⁴C-labeled compounds, including this compound when used as a precursor in synthesis, is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies during drug development.[5][6] These studies are essential for understanding the fate of a drug candidate in an organism.

Human ADME (hADME) Studies

Regulatory agencies often require hADME studies to establish a drug's metabolic profile before approval.[5] A single dose of a ¹⁴C-labeled drug is administered to healthy volunteers to determine mass balance, routes of excretion, and to identify and quantify metabolites.[5][7]

Workflow for a Typical ¹⁴C Human ADME Study

The following diagram illustrates the typical workflow for a human ADME study utilizing a ¹⁴C-labeled drug.

Caption: Workflow of a human ADME study using a ¹⁴C-labeled compound.

Core Application 2: Environmental Fate and Ecotoxicology

This compound and other ¹⁴C-labeled compounds are indispensable for assessing the environmental impact of chemicals.[2] These studies track the movement, degradation, and potential accumulation of substances in soil, water, and air.[2][8]

Key Areas of Study:

-

Biodegradation: Determining the rate and pathway of microbial degradation in soil and water.[9]

-

Mobility: Assessing the leaching potential of compounds through soil columns.

-

Bioaccumulation: Quantifying the uptake and concentration of substances in organisms (e.g., fish).[8]

-

Metabolism in Soil/Water: Identifying transformation products and bound residues in various environmental matrices.

Quantitative Data: Methanol Mineralization in Soil

The following table summarizes data on the mineralization of supplemented ¹⁴C-methanol in soil samples, indicating its conversion to ¹⁴CO₂.

| Sample Type | Methanol Concentration (µmol/g soil) | Mineralization Rate (µmol/g soil/day) |

| Soil HEG 6 | 0.002 | ~0.0001 |

| Soil HEG 6 | 0.6 | 0.027 |

| Soil HEG 6 | 6.0 | 0.041 |

| Soil HEG 6 | 302.0 | 1.185 |

| Data adapted from a study on methanol oxidation in temperate soils.[9] |

Core Application 3: Biochemical and Metabolic Pathway Elucidation

This compound serves as a crucial tracer for mapping metabolic pathways, particularly one-carbon (1C) metabolism.[10][11] Ingested or absorbed methanol is metabolized in the liver, and its single carbon can be traced as it is incorporated into various endogenous molecules.

Methanol Oxidation Pathway

Methanol itself is toxic through a process of toxication.[12] It is metabolized by alcohol dehydrogenase (ADH) to formaldehyde, which is then rapidly converted by aldehyde dehydrogenase (ALDH) to formic acid (formate).[12] The accumulation of formate can lead to metabolic acidosis and cellular hypoxia.[12][13]

Caption: The metabolic pathway of this compound oxidation in the liver.

One-Carbon Metabolism

The formate derived from methanol can enter the one-carbon pool, which is critical for the synthesis of purines, thymidine, and for the remethylation of homocysteine to methionine.[11][14] By using this compound, researchers can trace the contribution of methanol's carbon to these fundamental cellular processes.[10]

Quantitative Data: Pharmacokinetics of Inhaled [¹⁴C]Methanol in Monkeys

This table presents blood concentration data from a study where cynomolgus monkeys were exposed to various concentrations of [¹⁴C]Methanol vapor for two hours. This data is crucial for assessing the risk of low-level environmental exposure.

| Inhalation Exposure (ppm) | End-of-Exposure Blood [¹⁴C]Methanol (µM) | Peak Blood [¹⁴C]Formate (µM) |

| 10 | 0.65 ± 0.3 | 0.07 ± 0.02 |

| 45 | 3.0 ± 0.8 | 0.25 ± 0.09 |

| 200 | 21 ± 16 | 2.3 ± 2.9 |

| 900 | 106 ± 84 | 2.8 ± 1.7 |

| 900 (Folate-Deficient) | 211 ± 71 | 9.5 ± 4.7 |

| Data from a study on the pharmacokinetics of inhaled [¹⁴C]methanol in monkeys.[15] |

Detailed Experimental Protocols

Protocol 1: General Methodology for a Human ADME Study

-

Subject Enrollment: Recruit a small cohort of healthy male volunteers who provide informed consent.

-

Synthesis of Test Article: Synthesize the drug candidate with a ¹⁴C label at a metabolically stable position. The total radioactive dose is typically between 50-100 µCi.[5]

-

Dosing: Administer a single oral or intravenous dose of the ¹⁴C-labeled drug to subjects.

-

Sample Collection: Collect blood, urine, and feces samples at predetermined time points for up to 7-10 days or until radioactivity is quantitatively recovered.[16]

-

Mass Balance Determination:

-

Pharmacokinetic Analysis:

-

Quantify the concentration of the parent drug in plasma samples using LC-MS/MS.

-

Quantify total radioactivity in plasma to determine the pharmacokinetics of all drug-related material.

-

-

Metabolite Profiling and Identification:

-

Pool samples for each matrix (plasma, urine, feces).

-

Extract metabolites, often using methanol or acetonitrile.[16]

-

Separate metabolites using high-performance liquid chromatography (HPLC).

-

Use an in-line radiodetector to generate a radiochromatogram, showing peaks for the parent drug and its metabolites.

-

Identify the structure of metabolites using high-resolution mass spectrometry (HRMS).[7]

-

Protocol 2: General Methodology for a Soil Biodegradation Study

-

Soil Collection and Characterization: Collect fresh soil from a relevant location. Characterize its properties, including pH, organic carbon content, and microbial biomass.

-

Preparation of Test System:

-

Distribute known amounts of sieved, moist soil into biometer flasks.

-

Spike the soil with a solution of this compound, ensuring even distribution. The concentration should be environmentally relevant.

-

-

Incubation:

-

Incubate the flasks in the dark at a constant, controlled temperature (e.g., 20-25°C).

-

Each flask contains a trap for CO₂ (e.g., a sodium hydroxide solution) to capture the mineralized ¹⁴CO₂.

-

-

Sampling and Analysis:

-

At specified time intervals, remove the CO₂ traps and replace them with fresh ones.

-

Analyze the radioactivity in the traps by liquid scintillation counting to quantify the amount of ¹⁴CO₂ produced.

-

At the end of the experiment, perform solvent extraction on the soil to analyze for parent compound and degradation products using HPLC with radiodetection.

-

-

Data Analysis:

-

Calculate the cumulative percentage of applied ¹⁴C that has been mineralized to ¹⁴CO₂ over time.

-

Determine the degradation half-life (DT₅₀) of this compound in the soil.

-

References

- 1. Radioactive decay - Wikipedia [en.wikipedia.org]

- 2. The future of C-14 environmental tracing [manufacturingchemist.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Tritium - Wikipedia [en.wikipedia.org]

- 5. sgs.com [sgs.com]

- 6. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaron.com [pharmaron.com]

- 8. 14C Radiolabeled Compounds Registration Studies | Selcia [selcia.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of Methanol in Plant Cells. Carbon-13 Nuclear Magnetic Resonance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methanol - Wikipedia [en.wikipedia.org]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. molbio.princeton.edu [molbio.princeton.edu]

- 15. Pharmacokinetics of inhaled [14C]methanol and methanol-derived [14C]formate in normal and folate-deficient cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proof of Concept: First Pediatric [14C]microtracer Study to Create Metabolite Profiles of Midazolam - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Methanol-14C from Barium Carbonate-14C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methanol-14C, a critical radiolabeled precursor in pharmaceutical research and development, starting from Barium Carbonate-14C. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate a thorough understanding of the process for researchers and professionals in the field.

Introduction

Carbon-14 (¹⁴C) is a long-lived beta-emitting radioisotope that serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. The synthesis of ¹⁴C-labeled compounds, such as this compound, is a cornerstone of modern drug development, enabling the precise tracking of a molecule's fate within a biological system. Barium Carbonate-14C (Ba¹⁴CO₃) is a primary and commercially available starting material for the incorporation of the ¹⁴C isotope into organic molecules.[1][2]

The synthesis of this compound from Barium Carbonate-14C is a two-stage process. The first stage involves the quantitative generation of Carbon Dioxide-14C (¹⁴CO₂) gas from Ba¹⁴CO₃. The second, and more complex, stage is the catalytic hydrogenation of the generated ¹⁴CO₂ to this compound (¹⁴CH₃OH). This guide will provide a detailed examination of both stages, including reaction conditions, catalyst systems, and purification methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the synthesis of this compound from Barium Carbonate-14C. These values are compiled from various sources and represent typical ranges achievable in a laboratory setting.

Table 1: Typical Reaction Parameters and Yields

| Parameter | Stage 1: ¹⁴CO₂ Generation | Stage 2: Catalytic Hydrogenation | Overall Process |

| Starting Material | Barium Carbonate-14C | Carbon Dioxide-14C | Barium Carbonate-14C |

| Key Reagents | Concentrated Sulfuric Acid | Hydrogen (H₂) | H₂SO₄, H₂, Catalyst |

| Typical Chemical Yield | >95% | 40-80% | 38-76% |

| Typical Radiochemical Yield | >95% | 40-80% | 38-76% |

| Typical Radiochemical Purity | N/A | >98% | >98% |

Table 2: Specific Activity of Carbon-14 Labeled Compounds

| Compound | Theoretical Maximum Specific Activity (mCi/mmol) | Typical Achievable Specific Activity (mCi/mmol) |

| Single ¹⁴C Labeled Compound | 62.4[1][3] | 50-60[1][3] |

| This compound | 62.4 | 50-60 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.

Stage 1: Generation of Carbon Dioxide-14C (¹⁴CO₂)

This procedure describes the release of ¹⁴CO₂ from Ba¹⁴CO₃ using a strong acid.

Materials:

-

Barium Carbonate-14C (Ba¹⁴CO₃)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

Gas-tight reaction vessel with a dropping funnel and gas outlet

-

Trapping system for ¹⁴CO₂ (e.g., a cold trap or a suitable solvent)

Procedure:

-

Accurately weigh the desired amount of Ba¹⁴CO₃ into the gas-tight reaction vessel.

-

Assemble the apparatus, ensuring all connections are secure to prevent leakage of radioactive gas. The gas outlet should be connected to the hydrogenation reactor or a trapping system.

-

Purge the entire system with a slow stream of inert gas to remove any atmospheric CO₂.

-

Carefully add concentrated H₂SO₄ to the dropping funnel.

-

Slowly add the H₂SO₄ dropwise to the Ba¹⁴CO₃ in the reaction vessel. The generation of ¹⁴CO₂ will begin immediately.

-

Control the rate of acid addition to maintain a steady evolution of gas. The reaction is typically performed at room temperature.

-

After all the acid has been added, gently heat the reaction vessel to ensure the complete release of ¹⁴CO₂.

-

Continuously sweep the generated ¹⁴CO₂ with the inert gas stream into the catalytic hydrogenation reactor.

Stage 2: Catalytic Hydrogenation of Carbon Dioxide-14C to this compound

This procedure outlines the conversion of ¹⁴CO₂ to ¹⁴CH₃OH using a heterogeneous catalyst in a high-pressure reactor.

Materials:

-

Carbon Dioxide-14C (¹⁴CO₂) gas stream from Stage 1

-

High-purity Hydrogen (H₂) gas

-

Catalyst (e.g., Cu/ZnO/Al₂O₃ or Cu/ZnO/ZrO₂)

-

High-pressure fixed-bed or continuous-flow reactor

-

Mass flow controllers for precise gas handling

-

Temperature and pressure controllers

-

Condenser and collection vessel for the liquid product

Procedure:

-

Pack the reactor with the chosen catalyst. Activate the catalyst according to the manufacturer's instructions, which typically involves reduction under a flow of H₂ at an elevated temperature.

-

Set the reactor temperature to the desired value, typically in the range of 200-300°C.[4][5]

-

Pressurize the reactor with H₂ to the desired operating pressure, usually between 50 and 100 bar.[4][5]

-

Introduce the ¹⁴CO₂ gas stream from Stage 1 into the reactor along with a controlled flow of H₂. The typical H₂:¹⁴CO₂ molar ratio is 3:1 or higher.

-

Maintain a constant flow of reactants through the catalyst bed at a defined gas hourly space velocity (GHSV).

-

The product stream, containing ¹⁴CH₃OH, water, and unreacted gases, is passed through a condenser to liquefy the methanol and water.

-

Collect the liquid product in a chilled collection vessel.

-

The unreacted gases can be recycled or vented through a suitable trapping system to capture any remaining radioactivity.

Purification of this compound

The crude product from the hydrogenation reaction is a mixture of this compound and water. Purification is typically achieved by fractional distillation.

Materials:

-

Crude this compound/water mixture

-

Fractional distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Transfer the crude liquid product to the distillation flask.

-

Carefully perform a fractional distillation to separate the this compound (boiling point: 64.7°C) from water (boiling point: 100°C).

-

Collect the fraction boiling at or near the boiling point of methanol.

-

Dry the collected this compound over a suitable drying agent.

-

The purity of the final product should be assessed by gas chromatography (GC) and its radioactivity measured using a liquid scintillation counter.

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Chemical Pathway

Caption: Core chemical reactions in the synthesis of this compound.

Safety Considerations

The synthesis of this compound involves the handling of radioactive materials and hazardous chemicals. It is imperative that all procedures are conducted in a designated radiochemistry laboratory equipped with appropriate shielding and ventilation.

-

Radioactive Handling: Barium Carbonate-14C is a solid, which minimizes the risk of airborne contamination. However, the generation of ¹⁴CO₂ gas requires a sealed apparatus to prevent its release into the laboratory environment. All manipulations should be performed in a fume hood or a glove box.

-

Chemical Hazards: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation reaction must be carried out in a well-ventilated area, and all potential ignition sources must be eliminated.

-

Waste Disposal: All radioactive waste, both solid and liquid, must be disposed of in accordance with institutional and national regulations for radioactive materials.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult relevant literature and adhere to all institutional safety protocols before undertaking any experimental work.

References

- 1. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Barium carbonate [14C] - Protheragen [protheragen.ai]

- 3. selcia.com [selcia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6881759B2 - Process for the preparation of methanol - Google Patents [patents.google.com]

The Pivotal Role of Methanol-14C as a Tracer in Unraveling Plant Biochemical Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methanol, a simple one-carbon alcohol, is not only an environmental volatile organic compound but also an endogenous metabolite in plants, primarily produced during the demethylation of pectin in the cell wall. The use of radiolabeled methanol, specifically Methanol-14C (¹⁴CH₃OH), has been instrumental in tracing the metabolic fate of this C1 compound within plant tissues. This technique provides invaluable insights into fundamental biochemical processes, including one-carbon metabolism, amino acid biosynthesis, and the integration of methanol-derived carbon into the plant's metabolic network. This technical guide offers a comprehensive overview of the application of this compound as a tracer in plant biochemistry, detailing metabolic pathways, experimental protocols, and quantitative data to support researchers in this field.

Metabolic Fate of this compound in Plants

Upon entering plant cells, this compound is rapidly metabolized through a series of enzymatic reactions. The primary metabolic pathways involve its oxidation and its incorporation into various organic molecules.

1. Oxidation to Carbon Dioxide: A significant portion of [¹⁴C]methanol is oxidized to formaldehyde, then to formate, and ultimately to ¹⁴CO₂.[1] This process, while not fully elucidated, is thought to involve dehydrogenase enzymes. The released ¹⁴CO₂ can then be re-fixed through photosynthesis in photosynthetic tissues, incorporating the radiolabel into a wide array of primary metabolites.

2. Incorporation into C1-Metabolism: The carbon from [¹⁴C]methanol can enter the C1-tetrahydrofolate (H₄Pte-Gluₙ) cycle. This pathway is crucial for the biosynthesis of several essential amino acids and nucleotides. The ¹⁴C-label from methanol is transferred to tetrahydrofolate to form ¹⁴C-methyl-tetrahydrofolate, a key methyl group donor.

3. Biosynthesis of Amino Acids: A major fate of the ¹⁴C from methanol is its incorporation into the amino acids serine and methionine.[1] Through the C1-tetrahydrofolate pathway, the radiolabeled methyl group is used in the synthesis of these amino acids. The ¹⁴C is predominantly found in the β-carbon of serine and the methyl group of methionine.

4. Formation of Other Metabolites: The versatility of the C1 metabolic pool allows for the incorporation of the ¹⁴C label into a variety of other molecules, including organic acids, sugars, and even complex lipids like phosphatidylcholine.[1]

Quantitative Analysis of this compound Metabolism

The distribution of the ¹⁴C label from methanol varies depending on the plant species, tissue type, and experimental conditions. The following tables summarize quantitative data from tracer studies, providing a comparative overview of methanol metabolism.

| Plant Tissue | Incubation Time (hours) | % of ¹⁴C in CO₂ | % of ¹⁴C in Amino Acids | % of ¹⁴C in Organic Acids | % of ¹⁴C in Sugars | % of ¹⁴C in Insoluble Residue | Reference |

| Carrot Tissue Slices | 4 | 45.2 | 18.5 | 8.3 | 5.1 | 22.9 | [1] |

| Pea Cotyledons | 6 | 38.7 | 25.1 | 10.2 | 7.8 | 18.2 | [1] |

| Soybean Cotyledons | 6 | 42.1 | 21.9 | 9.5 | 6.4 | 20.1 | [1] |

| Castor Bean Endosperm | 4 | 51.3 | 15.8 | 7.1 | 4.5 | 21.3 | [1] |

| Beet Storage Tissues | 4 | 5.6 | 30.2 | 15.8 | 12.3 | 36.1 | [1] |

| Mature Beet Leaves | 4 | 60.1 | 12.4 | 6.2 | 3.9 | 17.4 | [1] |

Table 1: Distribution of ¹⁴C from Methanol-¹⁴C into Different Metabolic Fractions in Various Plant Tissues. This table illustrates the significant conversion of methanol to CO₂ in most tissues, with beet storage tissue being a notable exception where a larger proportion is incorporated into other metabolites.

| Plant Tissue | % of Total ¹⁴C in Amino Acid Fraction | |||

| Serine | Methionine | Methionine Sulfoxide | Methionine Sulfone | |

| Carrot Tissue Slices | 45 | 15 | 5 | 2 |

| Pea Cotyledons | 52 | 18 | 4 | 1 |

| Soybean Cotyledons | 48 | 16 | 6 | 2 |

| Castor Bean Endosperm | 41 | 20 | 7 | 3 |

| Beet Storage Tissues | 55 | 12 | 3 | 1 |

| Mature Beet Leaves | 49 | 14 | 5 | 2 |

Table 2: Percentage Distribution of ¹⁴C within the Amino Acid Fraction after Metabolism of Methanol-¹⁴C. This table highlights the predominant incorporation of the radiolabel into serine and methionine across different plant tissues.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate tracer studies using this compound. The following sections provide a comprehensive guide to the key experimental procedures.

Protocol 1: ¹⁴C-Methanol Feeding to Plant Tissues

Objective: To introduce ¹⁴C-Methanol to plant tissues for metabolic tracing.

Materials:

-

Plant tissue (e.g., leaf discs, tissue slices, cell suspension cultures)

-

¹⁴C-Methanol (with known specific activity)

-

Incubation buffer (e.g., MES buffer, pH 6.0)

-

Shaking incubator or water bath

-

Scintillation vials

-

Liquid nitrogen

Procedure:

-

Tissue Preparation: Excise plant tissue of interest (e.g., 1 cm leaf discs) or prepare tissue slices of uniform thickness (e.g., 0.5 mm). For cell cultures, use a defined volume of cells in the exponential growth phase.

-

Incubation Setup: Place the prepared tissue in a flask or vial containing a suitable incubation buffer.

-

Labeling: Add a known amount of ¹⁴C-Methanol to the incubation buffer to achieve the desired final concentration and specific activity.

-

Incubation: Incubate the tissue for a predetermined time (e.g., 1-4 hours) at a controlled temperature (e.g., 25°C) with gentle shaking to ensure adequate aeration and label uptake.

-

Termination of Metabolism: After incubation, rapidly terminate metabolic activity by flash-freezing the tissue in liquid nitrogen.

-

Storage: Store the frozen, labeled tissue at -80°C until metabolite extraction.

Protocol 2: Extraction of ¹⁴C-Labeled Metabolites

Objective: To extract soluble metabolites from ¹⁴C-labeled plant tissue.

Materials:

-

Frozen ¹⁴C-labeled plant tissue

-

80% (v/v) Methanol, pre-chilled to -20°C

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Microcentrifuge tubes

Procedure:

-

Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube and add a defined volume of pre-chilled 80% methanol. Vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture on ice for 30 minutes with occasional vortexing to ensure complete extraction.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the insoluble material.

-

Collection of Supernatant: Carefully transfer the supernatant, which contains the soluble ¹⁴C-labeled metabolites, to a new microcentrifuge tube.

-

Insoluble Fraction: The remaining pellet constitutes the insoluble fraction and can be further analyzed if required.

Protocol 3: Separation and Analysis of ¹⁴C-Labeled Metabolites

Objective: To separate and quantify the distribution of ¹⁴C among different classes of metabolites.

A. Thin-Layer Chromatography (TLC) for Amino Acids and Sugars

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Solvent systems:

-

For amino acids: n-butanol:acetic acid:water (4:1:1, v/v/v)[2]

-

For sugars: ethyl acetate:isopropanol:water (65:23:12, v/v/v)

-

-

Ninhydrin spray reagent (for amino acids)

-

Autoradiography film or phosphorimager

-

Scintillation counter

Procedure:

-

Spotting: Spot a small, known volume of the ¹⁴C-labeled extract onto the origin of a TLC plate.

-

Development: Place the TLC plate in a developing chamber saturated with the appropriate solvent system and allow the solvent to ascend the plate.

-

Visualization: After development, air-dry the plate. For amino acids, spray with ninhydrin reagent and heat to visualize the spots.

-

Detection of Radioactivity: Expose the TLC plate to autoradiography film or a phosphorimager screen to detect the radioactive spots.

-

Quantification: Scrape the identified radioactive spots from the TLC plate into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

B. High-Performance Liquid Chromatography (HPLC) for Organic Acids

Materials:

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Radio-detector or fraction collector

-

Mobile phase (e.g., aqueous buffer with an organic modifier)

-

Scintillation counter

Procedure:

-

Sample Preparation: Filter the ¹⁴C-labeled extract through a 0.22 µm filter before injection.

-

Injection: Inject a known volume of the filtered extract onto the HPLC column.

-

Separation: Elute the organic acids using a suitable gradient of the mobile phase.

-

Detection and Quantification: Monitor the eluent with a radio-detector to directly quantify the radioactivity in each peak. Alternatively, collect fractions at regular intervals and measure the radioactivity of each fraction using a liquid scintillation counter.

Protocol 4: Liquid Scintillation Counting

Objective: To quantify the amount of ¹⁴C in a sample.

Materials:

-

Liquid scintillation counter

-

Scintillation vials

-

Scintillation cocktail

-

¹⁴C-labeled sample (in a compatible solvent)

Procedure:

-

Sample Preparation: Add a known volume of the ¹⁴C-labeled sample to a scintillation vial.

-

Addition of Scintillation Cocktail: Add an appropriate volume of scintillation cocktail to the vial.

-

Mixing: Cap the vial and mix thoroughly until the solution is clear and homogenous.

-

Counting: Place the vial in the liquid scintillation counter and measure the counts per minute (CPM) or disintegrations per minute (DPM).

-

Quench Correction: Use appropriate standards and quench correction methods to obtain accurate DPM values.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic fate of Methanol-¹⁴C in plant cells.

Caption: Experimental workflow for Methanol-¹⁴C tracer studies.

Conclusion

This compound serves as a powerful and indispensable tracer for elucidating the intricate network of one-carbon metabolism in plants. The methodologies outlined in this guide, from labeling and extraction to separation and quantification, provide a robust framework for researchers to investigate the metabolic fate of methanol and its contribution to the biosynthesis of essential molecules. The quantitative data presented underscore the dynamic nature of methanol metabolism across different plant tissues. By employing these techniques, scientists can continue to unravel the complexities of plant biochemistry, with potential applications in crop improvement and the development of novel plant-derived products.

References

Methodological & Application

Application Notes and Protocols for Measuring Specific Enzyme Activity Using Radiolabeled Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiometric assays offer high sensitivity and specificity for measuring enzyme activity, making them a valuable tool in research and drug development.[1] This document provides detailed protocols for quantifying the activity of specific methyltransferase enzymes using S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) as the methyl donor. While the initial topic specified Methanol-¹⁴C, the predominant and well-established enzymatic assays in this class for enzymes such as Catechol-O-methyltransferase (COMT), Phenylethanolamine N-methyltransferase (PNMT), and Histamine N-methyltransferase (HNMT) utilize the radiolabeled cofactor [¹⁴C]SAM.[2][3] The principle of these assays involves the enzymatic transfer of the ¹⁴C-labeled methyl group from [¹⁴C]SAM to a specific substrate. The resulting radiolabeled product is then separated from the unreacted [¹⁴C]SAM and quantified using liquid scintillation counting.[4]

Additionally, this document will briefly discuss the theoretical application of Methanol-¹⁴C for assaying enzymes like methanol dehydrogenase, which directly metabolize methanol.

Featured Enzymes and Radiolabeling Strategy

The following sections detail the protocols for three key methyltransferase enzymes. The general principle involves the transfer of a ¹⁴C-labeled methyl group from S-adenosyl-L-methionine to a substrate.

Catechol-O-methyltransferase (COMT)

COMT is a crucial enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine.[5] Its activity is implicated in various neurological and psychiatric disorders, making it a significant target in drug development.[5] COMT catalyzes the transfer of a methyl group from SAM to one of the hydroxyl groups of a catechol substrate.[6]

Phenylethanolamine N-methyltransferase (PNMT)

PNMT is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[7] This conversion is critical for the regulation of several physiological processes, including blood pressure and heart rate.[3] Inhibitors of PNMT are being investigated for the treatment of hypertension and other conditions.[3]

Histamine N-methyltransferase (HNMT)

HNMT is a key enzyme in the metabolic inactivation of histamine.[8] It plays a vital role in regulating the airway response to histamine and is the primary pathway for terminating the neurotransmitter action of histamine in the central nervous system.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the featured methyltransferase enzymes, providing a basis for comparison and experimental design.

Table 1: Michaelis-Menten Constants (Km)

| Enzyme | Substrate | Km Value (µM) | Source |

| COMT | 3,4-Dihydroxyacetophenone | Not specified in search results | |

| COMT | S-Adenosyl-L-Methionine (SAM) | Not specified in search results | |

| PNMT | DL-Normetanephrine | Not specified in search results | |

| PNMT | S-Adenosyl-L-Methionine (SAM) | 5.7 | |

| PNMT | Noradrenaline | 16 | |

| HNMT | Histamine | 50 | [2] |

| HNMT | S-Adenosyl-L-Methionine (SAM) | 2.8 | [2] |

Table 2: Inhibitor Constants (Ki and IC50)

| Enzyme | Inhibitor | Constant Type | Value | Source |

| PNMT | Epinephrine | IC50 | 53 µM | [3] |

| PNMT | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | IC50 | 122 nM | [3] |

| PNMT | DCMB | IC50 | 215 nM | [3] |

| PNMT | SAH-d4 | IC50 | 11 µM | [3] |

| HNMT | Amodiaquine | Kii | 0.1 µM | [2] |

| HNMT | Amodiaquine | Kis | 0.048 µM | [2] |

Signaling and Experimental Workflow Diagrams

Enzymatic Methylation Reaction

The following diagram illustrates the general enzymatic reaction for methyltransferases where a methyl group from S-adenosyl-L-methionine (SAM) is transferred to a substrate, producing a methylated product and S-adenosyl-L-homocysteine (SAH).

Caption: General enzymatic methylation reaction pathway.

Radiochemical Assay Experimental Workflow

The diagram below outlines the key steps in a typical radiochemical enzyme assay using [¹⁴C]SAM.

Caption: Experimental workflow for a radiochemical assay.

Experimental Protocols

Protocol 1: Phenylethanolamine N-Methyltransferase (PNMT) Activity Assay

This protocol is adapted from a standard method for determining PNMT activity.[2]

A. Reagents

-

Tris HCl Buffer (400 mM, pH 8.5 at 37°C): Dissolve Trizma Base in deionized water and adjust pH with 1 M HCl.[2]

-

DL-Normetanephrine Solution (300 mM): Dissolve DL-Normetanephrine Hydrochloride in deionized water.[2]

-

S-Adenosyl-L-[Methyl-¹⁴C]Methionine ([¹⁴C]SAM): Specific activity of approximately 60 mCi/mmol, 25 µCi/ml.[2]

-

S-Adenosyl-L-Methionine (SAM) (0.2% w/v): Prepare fresh in deionized water.[2]

-

Borate Buffer (500 mM, pH 10.0 at 37°C): Dissolve Boric Acid in deionized water and adjust pH with 5 M NaOH.[2]

-

Toluene:Isoamyl Alcohol (3:2 v/v) [2]

-

PNMT Enzyme Solution: Prepare a solution of approximately 100 units/ml in cold deionized water immediately before use.[2]

-

Scintillation Cocktail

B. Procedure

-

Prepare Reaction Cocktail: In a suitable container, mix the following reagents:

-

Initiate Reaction: Add the PNMT enzyme solution to the reaction cocktail to a final concentration of approximately 1.5 units.[2]

-

Incubation: Mix immediately and incubate for 15-30 minutes at 37°C.[2]

-

Stop Reaction: Transfer a 0.050 ml aliquot of the reaction mixture to a tube containing 0.50 ml of Borate Buffer to stop the reaction.[2]

-

Extraction: Add 2.00 ml of Toluene:Isoamyl Alcohol to the tube, vortex, and centrifuge to separate the phases.

-

Quantification: Transfer an aliquot of the organic (upper) phase to a scintillation vial containing 5.00 ml of scintillation cocktail.

-

Measurement: Count the radioactivity using a liquid scintillation counter.

-

Calculation: Determine the total potential decays per minute (dpm) by counting a 0.02 ml aliquot of the initial reaction cocktail.[2] Calculate the specific activity based on the amount of product formed per unit time per amount of enzyme.

Protocol 2: Histamine N-Methyltransferase (HNMT) Activity Assay

This protocol is based on a radiochemical microassay for HNMT.[2][3]

A. Reagents

-

Potassium Phosphate Buffer (pH 7.4) [2]

-

Histamine Solution (to achieve a final concentration of 20 µM) [3]

-

S-Adenosyl-L-Methionine (SAM) (to achieve a final concentration of 1.4 µM) [3]

-

S-Adenosyl-L-[methyl-³H]Methionine ([³H]SAM) (to achieve a final concentration of 0.014 µM) [3] (Note: ³H can be substituted with ¹⁴C, adjusting for specific activity).

-

HNMT Enzyme Solution (Human recombinant, to achieve a final concentration of 0.025 µg/ml) [3]

-

Borate Solution (2.5 M) [3]

-

Test Compound/Vehicle

B. Procedure

-

Pre-incubation: Pre-incubate the test compound or vehicle with the HNMT enzyme in phosphate buffer for 15 minutes at 37°C.[3]

-

Initiate Reaction: Start the reaction by adding histamine, SAM, and [³H]SAM.[3]

-

Incubation: Incubate for 30 minutes at 37°C.[3]

-

Stop Reaction: Terminate the reaction by adding the borate solution.[3]

-

Separation: The resulting [³H]N-methylhistamine is separated by column chromatography.[3]

-

Quantification: An aliquot is removed and the radioactivity is determined by liquid scintillation counting.[3]

-

Screening: For inhibitor screening, compounds are typically tested at a concentration of 10 µM.[3]

Theoretical Application: Methanol-¹⁴C for Methanol Dehydrogenase Assay

While not a standard published method, it is theoretically possible to develop a radiochemical assay for enzymes that directly utilize methanol, such as methanol dehydrogenase (MDH). MDH catalyzes the oxidation of methanol to formaldehyde.

Principle: The assay would involve incubating the enzyme with [¹⁴C]Methanol and a suitable electron acceptor. The resulting [¹⁴C]formaldehyde would then be trapped and quantified.

Proposed Protocol Development Steps:

-

Reaction Setup: Incubate purified MDH with [¹⁴C]Methanol of a known specific activity in a suitable buffer (e.g., Tris-HCl, pH 9.0) containing an electron acceptor like phenazine methosulfate (PMS) and an ammonium salt (e.g., NH₄Cl).[8]

-

Trapping of [¹⁴C]Formaldehyde: The reaction would be stopped, and the [¹⁴C]formaldehyde product could be derivatized with a trapping agent such as dimedone or semicarbazide to form a stable, non-volatile product.

-

Separation: The derivatized [¹⁴C]formaldehyde would need to be separated from the unreacted [¹⁴C]Methanol. This could potentially be achieved by solvent extraction or solid-phase extraction, exploiting the different chemical properties of the derivative and methanol.

-

Quantification: The radioactivity of the separated derivative would be measured by liquid scintillation counting.

-

Validation: The assay would require thorough validation, including determining optimal reaction conditions, linearity with respect to enzyme concentration and time, and comparison with established spectrophotometric methods.[8]

Note: This proposed method requires significant development and validation and is presented here as a conceptual framework.

Conclusion

Radiochemical assays, particularly those employing [¹⁴C]SAM, are powerful tools for the detailed study of methyltransferase activity and for the screening of potential inhibitors in a drug discovery context. The high sensitivity and specificity of these methods allow for precise quantification of enzyme kinetics and inhibition. While the direct use of [¹⁴C]Methanol in enzyme assays is less common, the principles of radiolabeling can be adapted to develop novel assays for enzymes that metabolize methanol. Researchers should carefully select the appropriate radiolabeled substrate and assay methodology based on the specific enzyme and research question.

References

- 1. The systematic investigation and development of the histamine radioenzymatic assay [inis.iaea.org]

- 2. Human erythrocyte histamine N-methyltransferase: radiochemical microassay and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. a-new-radioenzymatic-assay-for-histamine-using-purified-histamine-n-methyltransferase - Ask this paper | Bohrium [bohrium.com]

- 5. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oak.kribb.re.kr [oak.kribb.re.kr]

- 8. biocat.com [biocat.com]

Application Notes and Protocols for Methanol-14C Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with radiolabeled precursors is a powerful technique to trace the fate of molecules within cellular pathways and to quantify the synthesis of macromolecules such as proteins, nucleic acids, and lipids. Methanol, a one-carbon molecule, can serve as a precursor for various biosynthetic pathways following its conversion to formaldehyde and formate. This document provides a detailed protocol for the use of Methanol-14C ([¹⁴C]H₃OH) to label macromolecules in mammalian cell culture. The protocol covers cell preparation, labeling, harvesting, macromolecule precipitation, and quantification of incorporated radioactivity. Adherence to strict safety protocols for handling radioactive materials is paramount.

Data Presentation

The following table summarizes typical quantitative parameters for a this compound labeling experiment. These values may require optimization depending on the cell line and experimental goals.

| Parameter | Recommended Range | Notes |

| Cell Seeding Density | 2 - 5 x 10⁵ cells/mL | For a 6-well plate, seed approximately 0.4 - 1 x 10⁶ cells per well in 2 mL of medium. Cells should be in the exponential growth phase at the time of labeling. |

| [¹⁴C]Methanol Concentration | 10 - 20 µCi/mL | Higher concentrations may be necessary for cells with low metabolic activity or for short incubation times. |

| Incubation Time | 12 - 24 hours | The optimal time will depend on the cell doubling time and the specific metabolic pathway being investigated. |

| Final TCA Concentration | 10% (w/v) | Trichloroacetic acid (TCA) is used to precipitate macromolecules.[1][2] |

| Scintillation Cocktail Volume | 3 - 5 mL | Use a scintillation cocktail compatible with aqueous samples for accurate measurement of ¹⁴C.[3] |

Experimental Protocols

I. Materials

-

Cell Line: A mammalian cell line of interest (e.g., HEK293, HeLa, A549).

-

Cell Culture Medium: Appropriate complete growth medium for the chosen cell line.

-

[¹⁴C]Methanol: (Specific activity typically 50-60 mCi/mmol).

-

Phosphate-Buffered Saline (PBS): sterile, pH 7.4.

-

Trypsin-EDTA: For detaching adherent cells.

-

Lysis Buffer: (e.g., RIPA buffer or 0.1 N NaOH).

-

Trichloroacetic Acid (TCA): 100% (w/v) stock solution. Caution: Corrosive.

-

Ethanol: 95% and 70%.

-

Scintillation Vials.

-

Scintillation Cocktail.

-

Personal Protective Equipment (PPE): Lab coat, safety glasses, and gloves suitable for handling radioactive materials.[4]

II. Safety Precautions

Working with ¹⁴C-labeled compounds requires strict adherence to radiation safety protocols.[4]

-

All manipulations involving [¹⁴C]Methanol should be performed in a designated radioactive work area, preferably within a fume hood or a certified biological safety cabinet to prevent inhalation of volatile compounds.

-

Wear appropriate PPE at all times, including double gloves, a lab coat, and safety glasses.[4]

-

Monitor the work area for radioactive contamination with a suitable survey meter (e.g., a Geiger-Müller counter) and perform wipe tests regularly.[4]

-

Dispose of all radioactive waste (liquid and solid) according to your institution's radiation safety guidelines.

III. Experimental Workflow Diagram

Caption: Experimental workflow for this compound labeling in cell culture.

IV. Detailed Protocol

-

Cell Seeding:

-

One day prior to the experiment, seed cells in a 6-well plate at a density of 2 - 5 x 10⁵ cells/mL in 2 mL of complete medium per well.

-

Incubate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment and growth.

-

-

This compound Labeling:

-

In a designated radioactive work area, carefully add [¹⁴C]Methanol to the culture medium of each well to a final concentration of 10-20 µCi/mL.

-

Gently swirl the plate to ensure even distribution of the radiolabel.

-

Return the plate to the incubator and incubate for 12-24 hours.

-

-

Cell Harvesting and Lysis:

-

After incubation, remove the radioactive medium and dispose of it as radioactive liquid waste.

-

Gently wash the cell monolayer twice with 2 mL of ice-cold PBS per well. Dispose of the washes as radioactive waste.

-

Add 500 µL of lysis buffer (e.g., 0.1 N NaOH) to each well and incubate at room temperature for 10-15 minutes to lyse the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

TCA Precipitation of Macromolecules: [1][2][5]

-

Place the microcentrifuge tubes containing the cell lysate on ice.

-

Add an equal volume of ice-cold 20% TCA to each tube to achieve a final concentration of 10%. Alternatively, add 1 volume of 100% TCA to 9 volumes of lysate.[6]

-

Vortex briefly and incubate on ice for 30 minutes to precipitate proteins and nucleic acids.

-

Set up a vacuum filtration manifold with a glass fiber filter for each sample. Pre-wet the filter with a small amount of 10% TCA.[1]

-

Filter the TCA-precipitated lysate through the glass fiber filter.

-

Wash the tube with 1 mL of 10% TCA and pass it through the filter. Repeat this wash step.

-

Wash the filter with 3-5 mL of 95% ethanol to remove the TCA.[1]

-

Dry the filter completely under the vacuum or in a heat block at a low temperature.

-

-

Quantification by Liquid Scintillation Counting: [3][7][8]

-

Carefully place the dried filter into a scintillation vial.

-

Add 3-5 mL of a suitable scintillation cocktail to the vial.

-

Cap the vial and vortex gently.

-

Place the vial in a liquid scintillation counter and measure the counts per minute (CPM) for ¹⁴C.

-

To determine the specific incorporation, a small aliquot of the cell lysate can be taken before TCA precipitation to measure the total protein concentration using a standard protein assay (e.g., BCA assay). The results can then be expressed as CPM per µg of protein.

-

Metabolic Pathway of this compound

In mammalian cells, exogenously supplied methanol is metabolized into formaldehyde by alcohol dehydrogenase. Formaldehyde is then converted to formate.[9] This ¹⁴C-labeled formate can then enter the one-carbon metabolism pool, which is dependent on tetrahydrofolate (THF). From this pool, the ¹⁴C label can be incorporated into various macromolecules, including purines (for DNA and RNA synthesis) and certain amino acids like serine and methionine (for protein synthesis). This leads to the radiolabeling of newly synthesized DNA, RNA, and proteins.

Caption: Simplified metabolic fate of this compound in mammalian cells.

References

- 1. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific - CN [thermofisher.cn]

- 2. Protocol for Trichloroacetic Acid (TCA) Precipitation_实验方法 [protocol.everlab.net]

- 3. High-efficiency liquid-scintillation counting of 14C-labelled material in aqueous solution and determination of specific activity of labelled proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbon 14 – USC Environmental Health & Safety [ehs.usc.edu]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. its.caltech.edu [its.caltech.edu]

- 7. Scintillation counting of 14C-labeled soluble and insoluble compounds in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.columbia.edu [research.columbia.edu]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Metabolic Fate Studies with Methanol-14C

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic fate studies of methanol using its radiolabeled form, Methanol-14C. Understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics is a cornerstone of drug development and toxicology. The use of 14C-labeled compounds allows for sensitive and accurate quantification of the parent compound and its metabolites in various biological matrices. This document outlines the necessary experimental procedures, from animal handling and dosing to sample analysis and data interpretation, to elucidate the metabolic profile of methanol.

Methanol is a simple alcohol with significant industrial and commercial use, but it is also a toxic compound. Its toxicity is primarily due to its metabolism to formaldehyde and subsequently to formic acid, which can lead to severe metabolic acidosis and cellular damage. Therefore, studying its metabolic fate is crucial for risk assessment and the development of potential therapeutic interventions for methanol poisoning.

Core Concepts

An in vivo metabolic fate study using this compound aims to:

-

Quantify the rate and extent of absorption: Determine how quickly and completely methanol is absorbed into the systemic circulation after administration.

-

Characterize the distribution profile: Identify the tissues and organs where methanol and its metabolites accumulate.

-

Identify and quantify metabolites: Determine the metabolic pathways of methanol and the relative abundance of its metabolites.

-

Determine the routes and rates of excretion: Characterize how methanol and its metabolites are eliminated from the body (e.g., through urine, feces, or expired air).

Experimental Protocols

Study Design and Animal Models

A well-designed study is critical for obtaining reliable and reproducible data.

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used for ADME studies due to their well-characterized physiology and ease of handling. Male rats are often used to avoid potential variability due to the estrous cycle.

-

Group Size: A typical study includes a main group for excretion balance and blood sampling (n=3-5 animals) and potentially satellite groups for tissue distribution at specific time points.

-

Dose Selection: The dose of this compound should be carefully selected. A low dose is often used to represent environmental or occupational exposure, while a high dose may be used to investigate dose-dependent kinetics and toxicity. The specific activity of the dosing solution (radioactivity per unit mass) must be accurately determined.

-

Route of Administration: Oral gavage is a common route for studying the fate of ingested substances. Intravenous administration can be used as a reference to determine absolute bioavailability.

Dosing and Sample Collection

Materials:

-

This compound (radiochemical purity >98%)

-

Vehicle for dosing (e.g., water, saline)

-

Metabolism cages for separate collection of urine and feces

-

Apparatus for collecting expired air (e.g., trapping solution of ethanolamine:2-methoxyethanol)

-

Blood collection tubes (e.g., with EDTA or heparin)

-

Surgical instruments for tissue collection

-

Liquid nitrogen for snap-freezing tissues

Procedure:

-

Acclimatization: Acclimate animals to the metabolism cages for at least 24 hours before dosing.

-

Dosing: Administer the prepared dose of this compound to each animal via the chosen route. Record the exact dose administered to each animal.

-

Sample Collection:

-

Urine and Feces: Collect urine and feces at predefined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours) post-dose.

-

Expired Air: Collect expired air for the initial 24-48 hours post-dose, as methanol and its metabolite CO2 can be exhaled.

-

Blood: Collect blood samples from a suitable vessel (e.g., tail vein, jugular vein) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) to determine the pharmacokinetic profile.

-

Tissues: At the end of the study or at specific time points, euthanize the animals and collect relevant tissues (e.g., liver, kidneys, brain, lungs, fat, muscle).

-

Sample Processing and Analysis

3.1. Quantification of Total Radioactivity (Liquid Scintillation Counting - LSC)

-

Urine: Mix an aliquot of urine directly with a liquid scintillation cocktail.

-

Feces: Homogenize feces and combust a portion in a sample oxidizer to convert 14C to 14CO2, which is then trapped and counted. Alternatively, feces can be solubilized using a tissue solubilizer.

-

Blood/Plasma: Mix an aliquot of whole blood or plasma with a scintillation cocktail. For whole blood, a solubilizer and decolorizer (e.g., hydrogen peroxide) may be necessary to reduce quenching.

-

Tissues: Homogenize tissues and analyze a portion by combustion or solubilization followed by LSC.

-

Expired Air Trapping Solution: Mix an aliquot of the trapping solution with a scintillation cocktail.

3.2. Metabolite Profiling (LC-MS/MS)

-

Sample Preparation:

-

Plasma/Urine: Precipitate proteins by adding a cold organic solvent like methanol or acetonitrile. Centrifuge and collect the supernatant.

-

Tissue Homogenates: Extract metabolites using an appropriate solvent system.

-

-

Analysis: Analyze the extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and identify methanol and its metabolites. The use of a radiodetector in-line with the LC system can help to identify radiolabeled metabolites.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cumulative Excretion of Radioactivity (% of Administered Dose) in Rats Following a Single Oral Dose of [14C]Methanol

| Time Interval (h) | Urine | Feces | Expired Air | Cage Wash | Total Recovery |

| 0-8 | 15.2 ± 2.5 | 0.5 ± 0.1 | 5.1 ± 1.2 | - | 20.8 ± 3.8 |

| 0-24 | 35.8 ± 4.1 | 2.3 ± 0.6 | 10.5 ± 2.0 | - | 48.6 ± 6.7 |

| 0-48 | 40.1 ± 4.5 | 3.1 ± 0.7 | 11.2 ± 2.1 | - | 54.4 ± 7.3 |

| 0-72 | 41.5 ± 4.6 | 3.5 ± 0.8 | 11.5 ± 2.2 | - | 56.5 ± 7.6 |

| 0-168 | 42.0 ± 4.7 | 3.8 ± 0.8 | 11.6 ± 2.2 | 2.1 ± 0.5 | 59.5 ± 8.2 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical, based on typical ADME study results.

Table 2: Tissue Distribution of Radioactivity (ng equivalents/g) in Rats at 8 Hours Following a Single Oral Dose of [14C]Methanol

| Tissue | Concentration (ng eq/g) | Tissue-to-Blood Ratio |

| Blood | 150.5 ± 25.1 | 1.0 |

| Plasma | 280.9 ± 45.8 | 1.9 |

| Liver | 850.2 ± 120.3 | 5.6 |

| Kidney | 750.6 ± 110.5 | 5.0 |

| Brain | 90.3 ± 15.2 | 0.6 |

| Lungs | 350.1 ± 50.7 | 2.3 |

| Heart | 210.8 ± 35.4 | 1.4 |

| Muscle | 75.4 ± 12.9 | 0.5 |

| Fat | 45.2 ± 8.1 | 0.3 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical. A study reported 31% retention of radioactive methanol in rats 8 hours after ingestion.

Table 3: Profile of Methanol and its Metabolites in Rat Plasma at 2 Hours Post-dose (% of Total Radioactivity)

| Compound | % of Total Radioactivity |

| Methanol | 85.2 ± 5.6 |

| Formic Acid | 10.5 ± 2.1 |

| Unidentified Metabolites | 4.3 ± 1.5 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Mandatory Visualizations

Caption: Metabolic pathway of methanol.

Caption: In vivo metabolic fate study workflow.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for conducting in vivo metabolic fate studies of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data that is essential for understanding the ADME properties of methanol. This information is critical for toxicological risk assessment, drug development, and regulatory submissions. The use of radiolabeling, coupled with modern analytical techniques, offers a powerful approach to elucidate the complex interactions between xenobiotics and biological systems.

Application of Methanol-14C in Biodegradation Assays: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for utilizing Methanol-14C in biodegradation assays. The use of radiolabeled this compound offers a highly sensitive and definitive method to track the fate of methanol in various environmental matrices and biological systems, enabling precise quantification of its mineralization to carbon dioxide (CO2). This technique is invaluable for environmental fate studies, assessing the biodegradability of materials, and in drug development for understanding metabolic pathways.

Application Notes

Methanol, a simple one-carbon alcohol, is increasingly used as a solvent, a fuel source, and in chemical synthesis. Its potential environmental impact necessitates a thorough understanding of its biodegradation. This compound serves as a critical tool in these assessments. The principle of the assay is to introduce a known amount of this compound to a test system (e.g., soil, water, activated sludge) and monitor the evolution of ¹⁴CO₂ over time. The production of ¹⁴CO₂ is a direct measure of the ultimate biodegradation or mineralization of the methanol molecule.

Key applications include:

-

Environmental Fate and Transport: Determining the persistence and degradation rate of methanol in soil, groundwater, and surface water is crucial for risk assessment. Studies have shown that methanol is readily biodegradable in various environments, with a half-life in groundwater estimated to be between one to seven days[1]. The use of this compound allows for precise measurement of its degradation rate under different environmental conditions (aerobic and anaerobic).

-

Bioremediation Studies: Evaluating the effectiveness of microbial populations in degrading methanol contamination. This compound assays can quantify the intrinsic bioremediation potential of a site and assess the efficacy of enhanced bioremediation strategies.

-

Wastewater Treatment: In industrial and municipal wastewater treatment, methanol is sometimes added as a carbon source for denitrification. This compound can be used to optimize this process and ensure its complete removal before discharge.

-

Drug Metabolism: While less common for direct drug development, understanding the metabolic fate of a ¹⁴C-labeled methyl group on a drug molecule is a related application. The principles of trapping and quantifying ¹⁴CO₂ are transferable to such studies.

Experimental Protocols

The following protocols provide a framework for conducting this compound biodegradation assays in aqueous and soil matrices. These are based on established methodologies for assessing the biodegradation of radiolabeled compounds.

Protocol 1: Aerobic Biodegradation of this compound in an Aqueous System (e.g., OECD 301B Modified)

This protocol is adapted from the principles of the OECD 301B guideline for assessing ready biodegradability.

1. Materials and Reagents:

-

This compound of known specific activity (e.g., 10-50 mCi/mmol).

-

Non-labeled methanol.

-

Mineral salts medium (as per OECD 301 guidelines).

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, or a mixed microbial culture.

-

CO₂-free air.

-

CO₂ trapping solution: 0.1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

-

Scintillation cocktail.

-

Biometer flasks or similar respirometer setup with a CO₂ trap.

-

Liquid Scintillation Counter (LSC).

2. Experimental Setup:

-

Prepare a stock solution of this compound and non-labeled methanol to achieve the desired final concentration (e.g., 10 mg/L) and radioactivity (e.g., 0.1 µCi/mL) in the test vessels.

-

Set up biometer flasks containing the mineral salts medium and the inoculum (e.g., 30 mg solids/L).

-

Add the this compound stock solution to the test flasks.

-

Include control flasks:

-

Toxicity control: Test substance plus a reference compound.

-

Abiotic control (sterile): Test substance in sterile medium (e.g., autoclaved or with a chemical sterilant like sodium azide) to account for non-biological degradation.

-

Background control: Inoculum and medium without the test substance.

-

-

Fill the side-arm of the biometer flasks with a known volume of the CO₂ trapping solution.

-

Continuously purge the flasks with CO₂-free air to maintain aerobic conditions and transport the evolved ¹⁴CO₂ to the trap.

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for a period of 28 days or until a plateau of ¹⁴CO₂ evolution is reached.

3. Sampling and Analysis:

-

At regular intervals (e.g., days 0, 1, 3, 7, 14, 21, 28), remove the CO₂ trapping solution and replace it with fresh solution.

-

Mix an aliquot of the removed trapping solution with a scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a Liquid Scintillation Counter.

-

Calculate the cumulative percentage of theoretical ¹⁴CO₂ (Th¹⁴CO₂) produced. The Th¹⁴CO₂ is the total amount of radioactivity added to the flask.

Protocol 2: Aerobic Biodegradation of this compound in Soil

1. Materials and Reagents:

-

This compound of known specific activity.

-

Non-labeled methanol.

-

Freshly collected and sieved soil with known characteristics (pH, organic matter content, moisture).

-

CO₂ trapping solution (0.1 M KOH or NaOH).

-

Scintillation cocktail.

-

Incubation flasks with gas-tight seals and a separate vial for the CO₂ trap.

-

Liquid Scintillation Counter (LSC).

2. Experimental Setup:

-

Adjust the moisture content of the soil to 40-60% of its water-holding capacity.

-

Weigh a known amount of soil (e.g., 50 g dry weight equivalent) into each incubation flask.

-

Prepare a spiking solution of this compound and non-labeled methanol in water.

-

Add the spiking solution to the soil to achieve the desired final concentration and radioactivity. Mix thoroughly.

-

Place a small vial containing a known volume of the CO₂ trapping solution inside each flask.

-

Seal the flasks and incubate in the dark at a controlled temperature (e.g., 20-25°C).

-

Include control flasks:

-

Sterile control: Autoclaved soil to assess abiotic degradation.

-

Background control: Soil without added methanol to measure background CO₂ evolution.

-

3. Sampling and Analysis:

-

At each sampling point, open the flasks in a well-ventilated area, remove the CO₂ trap, and replace it with a new one.

-

Analyze the radioactivity in the trapping solution as described in Protocol 1.

-

At the end of the experiment, the soil can be extracted to determine the amount of remaining this compound and to identify any major metabolites.

Data Presentation

The quantitative data from this compound biodegradation assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

| Parameter | Aqueous Phase (Aerobic) | Aqueous Phase (Anoxic) | Soil (Aerobic) | Groundwater | Reference |

| Biodegradation Rate | 0.2400 L/mg/hr | 0.0475 L/mg/hr | Not specified | Not specified | [2] |

| Mineralization to ¹⁴CO₂ | >60% in 10 days (expected for ready biodegradability) | Slower than aerobic | Up to ~55% in 13 days | Not specified | OECD 301,[3] |

| Half-life | Not specified | Not specified | Not specified | 1 - 7 days | [1] |

Note: The biodegradation rates for the aqueous phase are based on a study of activated sludge from a wastewater treatment plant and may vary depending on the microbial community and environmental conditions.

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and metabolic pathways.

Caption: Experimental workflow for a this compound biodegradation assay.

Caption: Simplified metabolic pathways of methanol biodegradation.

References

Quantitative Analysis of Methanol-14C using Liquid Scintillation Counting: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanol, a simple alcohol, is a crucial building block in the synthesis of numerous chemical compounds and is also investigated in various biological and metabolic studies. The use of Carbon-14 (¹⁴C) labeled methanol (Methanol-¹⁴C) allows for sensitive and quantitative tracking of its metabolic fate, distribution, and excretion in biological systems. Liquid Scintillation Counting (LSC) is the gold standard for the quantification of beta-emitting radionuclides like ¹⁴C. This application note provides a detailed protocol for the quantitative analysis of Methanol-¹⁴C in biological samples using LSC, with a focus on accurate quantitation through proper sample preparation and quench correction.

The principle of LSC involves the conversion of the kinetic energy of a beta particle emitted from ¹⁴C into a flash of light (scintillation). This is achieved by dissolving the sample containing Methanol-¹⁴C in a liquid scintillation cocktail. The cocktail contains a solvent, which absorbs the energy from the beta particle, and a fluor (or scintillator), which emits photons upon excitation by the energized solvent. These photons are then detected by photomultiplier tubes (PMTs) in the LSC instrument and registered as counts per minute (CPM).

A significant challenge in LSC is "quenching," a process that reduces the efficiency of the energy transfer, leading to a decrease in the light output and thus a lower CPM for a given amount of radioactivity. Quenching can be caused by chemical impurities or colored substances in the sample. Therefore, to obtain accurate quantitative data in disintegrations per minute (DPM), it is essential to determine the counting efficiency and correct for quenching.

Materials and Methods

Reagents and Materials

-

Methanol-¹⁴C (Radiochemical purity >98%)

-

Liquid Scintillation Cocktail (e.g., Ultima Gold™, Hionic-Fluor™, Pico-Fluor™ Plus)

-

Solubilizing agent (e.g., Soluene®-350, SOLVABLE™)

-

Hydrogen Peroxide (30%)

-

EDTA-di-sodium salt solution (0.1 M)

-

Quenching agent (e.g., Nitromethane or Carbon Tetrachloride)

-

¹⁴C unquenched standard for LSC

-

Low-potassium borosilicate glass or high-density polyethylene scintillation vials (20 mL)

-

Pipettes and pipette tips

-

Vortex mixer

-

Incubator or water bath (50-60°C)

Instrumentation

-

Liquid Scintillation Counter (e.g., PerkinElmer Tri-Carb®, Beckman Coulter LS series) equipped with software for quench curve analysis.

Experimental Protocols

Sample Preparation of Biological Samples (e.g., Plasma, Blood)

This protocol is designed to handle biological matrices and minimize quenching. Due to the volatility of methanol, it is crucial to keep vials capped whenever possible and work in a well-ventilated area.

-

Aliquoting the Sample: In a glass scintillation vial, add a precise volume of the biological sample containing Methanol-¹⁴C (e.g., up to 0.5 mL of plasma or 0.4 mL of whole blood).[1]

-

Solubilization:

-

Decolorization (if necessary):

-

Cool the vials to room temperature.

-

If the sample is colored (e.g., whole blood), add 0.2 mL to 0.5 mL of 30% hydrogen peroxide dropwise to decolorize the sample.[1] Gentle agitation is necessary as foaming may occur.[1]

-

To reduce foaming, 0.1 mL of 0.1 M EDTA-di-sodium salt solution can be added before the hydrogen peroxide.[1]

-

-

Addition of Scintillation Cocktail:

-

Add 10-15 mL of a high-efficiency liquid scintillation cocktail suitable for aqueous samples (e.g., Ultima Gold™) to the vial.

-

Tightly cap the vial and vortex thoroughly for at least 1 minute to ensure a homogenous mixture.

-

-

Adaptation:

-

Allow the vials to equilibrate in the dark at room temperature for at least one hour before counting to minimize chemiluminescence and photoluminescence.

-

Preparation of a ¹⁴C Quench Curve

A quench curve is essential for determining the counting efficiency of your samples. This involves preparing a set of standards with a known amount of ¹⁴C activity and varying degrees of quenching.

-

Prepare Standard Vials:

-

Pipette 10 mL of the liquid scintillation cocktail into a series of 10 scintillation vials.

-

Add a known amount of a ¹⁴C standard (e.g., 100,000 DPM) to each vial.

-

-

Introduce Quenching Agent:

-

Add increasing amounts of a quenching agent (e.g., nitromethane: 0, 10, 20, 40, 60, 80, 100, 120, 150 µL) to the vials. Vial 1 will have no quencher.

-

Tightly cap and vortex each vial.

-

-

Count the Standards:

-

Load the vials into the liquid scintillation counter.

-

Count each vial for a sufficient time to achieve good statistical accuracy (e.g., 5-10 minutes).

-

The LSC instrument will measure the CPM and a quench indicating parameter (QIP), such as the Transformed Spectral Index of the External Standard (tSIE).

-

-

Generate the Quench Curve:

-

The instrument's software will plot the counting efficiency (%E) against the QIP. The counting efficiency is calculated as: % Efficiency = (CPM / DPM) x 100

-

This curve will be used to automatically determine the counting efficiency of your unknown samples based on their measured QIP.

-

Counting of Unknown Samples

-

Prepare a Background Vial: Prepare a vial containing only the scintillation cocktail and an equivalent volume of the unlabeled biological matrix to determine the background radiation.

-

Load and Count: Load the prepared unknown sample vials and the background vial into the liquid scintillation counter.

-

Data Acquisition: Count each sample for a predetermined time (e.g., 5 minutes). The instrument will record the CPM and the QIP for each sample.

-

DPM Calculation: The instrument's software will use the stored quench curve to determine the counting efficiency for each sample from its QIP. The DPM is then calculated as: DPM = (Sample CPM - Background CPM) / (Counting Efficiency / 100)[2][3]

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Example of a ¹⁴C Quench Curve Data Set

| Vial No. | Quenching Agent (µL) | DPM (Known) | CPM (Measured) | QIP (tSIE) | Counting Efficiency (%) |

| 1 | 0 | 100,000 | 95,500 | 650 | 95.5 |

| 2 | 10 | 100,000 | 92,300 | 580 | 92.3 |

| 3 | 20 | 100,000 | 88,100 | 510 | 88.1 |

| 4 | 40 | 100,000 | 80,500 | 420 | 80.5 |

| 5 | 60 | 100,000 | 72,900 | 350 | 72.9 |

| 6 | 80 | 100,000 | 64,800 | 290 | 64.8 |

| 7 | 100 | 100,000 | 56,200 | 240 | 56.2 |

| 8 | 120 | 100,000 | 48,100 | 200 | 48.1 |

| 9 | 150 | 100,000 | 39,800 | 160 | 39.8 |

Table 2: Example of Quantitative Data for Unknown Samples

| Sample ID | Sample Volume (mL) | CPM (Measured) | Background CPM | Net CPM | QIP (tSIE) | Counting Efficiency (%) | DPM | DPM/mL |

| Plasma-1 | 0.5 | 45,678 | 45 | 45,633 | 450 | 83.2 | 54,847 | 109,694 |

| Plasma-2 | 0.5 | 42,109 | 45 | 42,064 | 445 | 82.8 | 50,802 | 101,604 |

| Blood-1 | 0.4 | 35,890 | 45 | 35,845 | 380 | 76.5 | 46,856 | 117,140 |

| Blood-2 | 0.4 | 33,123 | 45 | 33,078 | 375 | 76.1 | 43,466 | 108,665 |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Immunofluorescence using Methanol Permeabilization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methanol as a permeabilization agent in immunofluorescence (IF) protocols. This document includes detailed methodologies, data presentation guidelines, and troubleshooting advice to enable robust and reproducible staining of intracellular targets.

Application Notes

Methanol is a widely used reagent in immunofluorescence that simultaneously fixes and permeabilizes cells. Its mechanism of action involves dehydration and precipitation of cellular proteins, which can be advantageous for specific antibodies and epitopes.[1][2][3]

Advantages of Methanol Permeabilization:

-

Simultaneous Fixation and Permeabilization: Methanol streamlines the IF protocol by combining two steps into one, saving time and reducing sample manipulation.[2]

-

Epitope Unmasking: The denaturing action of methanol can expose epitopes that may be masked by protein cross-linking when using aldehyde fixatives like formaldehyde.[1] This can lead to improved signal for certain targets, particularly those within organelles or associated with the cytoskeleton.[1]

-

Good for Cytoskeletal Proteins: Methanol is often the preferred fixative for visualizing cytoskeletal components.

Disadvantages of Methanol Permeabilization:

-

Protein Denaturation: While beneficial for some antibodies, the denaturing effect of methanol can also destroy the epitope recognized by other antibodies, particularly those targeting conformational epitopes or modification states like phosphorylation.[1]

-

Not Ideal for Soluble Proteins: The permeabilization process with methanol can lead to the loss of soluble proteins from the cell.[2]

-

Potential for Altered Cell Morphology: Methanol can cause cell shrinkage and alter the overall morphology compared to cross-linking fixatives.

Comparison with Detergent-Based Permeabilization (e.g., Triton™ X-100):

Detergents like Triton™ X-100 create pores in the cellular membranes, allowing antibodies to access intracellular targets.[1] In contrast, methanol dissolves lipids from the membranes.[2] The choice between methanol and detergents depends on the specific antibody and the target protein's location. For some antibodies, methanol permeabilization results in a stronger signal compared to Triton™ X-100.[1] However, for membrane-associated proteins, detergents might be a better choice to avoid stripping them from the membrane.[2]

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of cultured cells using methanol permeabilization.

Materials and Reagents:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Ice-cold 100% Methanol

-

Blocking Buffer: 1X PBS / 5% Normal Goat Serum / 0.3% Triton™ X-100 (Note: The inclusion of Triton™ X-100 in the blocking buffer is a common practice to further ensure permeabilization and reduce non-specific binding, even after methanol treatment). Alternatively, a buffer of 1% BSA in PBS can be used.

-

Antibody Dilution Buffer: 1X PBS / 1% BSA / 0.3% Triton™ X-100

-

Primary Antibody (refer to Table 1 for example dilutions)

-

Fluorophore-conjugated Secondary Antibody

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

Protocol Steps:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or in chamber slides to the desired confluency.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation and Permeabilization:

-

Aspirate the PBS.

-

Add ice-cold 100% methanol to cover the cells.

-

Incubate for 10 minutes at -20°C.[4]

-

-

Washing: Gently wash the cells three times with PBS for 5 minutes each.

-

Blocking:

-

Primary Antibody Incubation:

-

Washing: Gently wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Washing: Gently wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining:

-